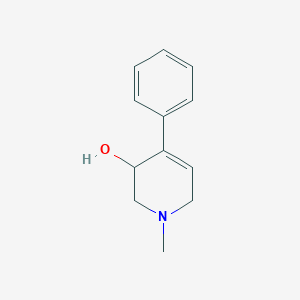

1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridin-3-ol

概要

説明

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridin-3-ol typically involves the reduction of 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). The reduction process can be carried out using various reducing agents under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in its pure form .

化学反応の分析

Types of Reactions

1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridin-3-ol undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various oxidation products.

Reduction: It can be reduced to form different reduced derivatives.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound .

科学的研究の応用

Parkinson's Disease Models

MPTP is primarily used to create animal models of Parkinson's disease. By administering MPTP to rodents or primates, researchers can study the progression of Parkinsonian symptoms and evaluate potential therapeutic interventions. The neurotoxic effects of MPTP mimic the dopaminergic neuronal loss seen in human patients, making it an essential model for understanding disease mechanisms and testing new drugs .

Key Studies:

- Neuroprotection Studies: Research has demonstrated that compounds such as docosahexaenoic acid can mitigate the neurotoxic effects of MPTP in animal models, highlighting potential dietary interventions for Parkinson's disease .

- Behavioral Assessments: MPTP-treated animals are used to assess behavioral impairments and correlate these with neurochemical deficits, providing insights into the cognitive aspects of Parkinson's disease .

Mechanistic Studies

MPTP is also utilized to explore the underlying mechanisms of neurodegeneration. Studies have focused on how MPP+ affects cellular metal metabolism and oxidative stress pathways. This research helps elucidate the role of metal dyshomeostasis in Parkinson's disease pathology .

Research Highlights:

- Metal Metabolism: Investigations into how MPTP alters cellular metal concentrations have revealed insights into iron metabolism and its implications for neuronal health .

- Oxidative Stress Pathways: MPTP-induced oxidative stress has been linked to programmed cell death pathways, making it a focal point for understanding neurodegenerative processes .

Case Studies and Findings

作用機序

The mechanism of action of 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridin-3-ol involves its metabolism to 1-methyl-4-phenylpyridine (MPP+), a toxic cation that causes oxidative stress and mitochondrial dysfunction. MPP+ interferes with complex I of the electron transport chain, leading to cell death and the buildup of free radicals. This process primarily affects dopaminergic neurons in the substantia nigra, resulting in Parkinsonian symptoms .

類似化合物との比較

Similar Compounds

1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): A precursor to 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridin-3-ol, known for its neurotoxic effects.

1-Methyl-4-phenylpyridine (MPP+): The active metabolite of MPTP, responsible for its toxic effects on dopaminergic neurons.

6-Hydroxydopamine: Another neurotoxin used in research to study Parkinson’s disease.

Uniqueness

This compound is unique due to its specific chemical structure and its ability to induce Parkinsonian symptoms in animal models. This makes it a valuable tool for studying the mechanisms of neurodegeneration and developing potential therapeutic agents .

生物活性

1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridin-3-ol, commonly referred to as MPTP, is a neurotoxin that has significant implications in the study of Parkinson's disease. This compound is known for its ability to selectively destroy dopaminergic neurons in the brain, leading to symptoms that mimic idiopathic Parkinsonism. This article reviews the biological activity of MPTP, including its mechanisms of action, effects on neuronal health, and relevant case studies.

- Chemical Name: this compound

- CAS Number: 23007-85-4

- Molecular Formula: C12H15N·HCl

- Molecular Weight: 209.72 g/mol

- Appearance: White to slightly brown crystalline powder

MPTP is metabolized in the body to its active form, 1-methyl-4-phenylpyridinium (MPP+), primarily through the action of monoamine oxidase B (MAO-B). MPP+ then accumulates in dopaminergic neurons via dopamine transporters. The neurotoxic effects are primarily due to:

- Inhibition of Mitochondrial Complex I: MPP+ inhibits complex I of the mitochondrial electron transport chain, leading to decreased ATP production and increased oxidative stress .

- Induction of Oxidative Stress: The resultant oxidative stress contributes to neuronal death and is a key factor in the pathogenesis of Parkinson's disease .

- Alteration of Neurotransmitter Levels: MPTP administration results in decreased dopamine levels and increased acetylcholine levels in the neostriatum, disrupting normal neurotransmission .

Biological Effects

The biological effects of MPTP have been extensively studied in various animal models. Notably:

- Neurotoxicity: MPTP induces selective degeneration of dopaminergic neurons in the substantia nigra and striatum, which are critical areas involved in motor control .

Table 1: Summary of Biological Effects

| Effect | Description |

|---|---|

| Neuronal Death | Induces apoptosis and necrosis in dopaminergic neurons |

| Motor Dysfunction | Causes symptoms similar to Parkinson's disease in animal models |

| Neuroinflammation | Triggers inflammatory responses in neural tissues |

| Oxidative Damage | Increases reactive oxygen species (ROS) leading to cellular damage |

Case Studies

Several studies have highlighted the impact of MPTP on neuronal health:

- Study on Monkeys: In a pivotal study involving monkeys, MPTP administration resulted in severe parkinsonian symptoms due to extensive loss of nigrostriatal dopaminergic neurons. This model has been instrumental in understanding the pathology of Parkinson's disease .

- Human Exposure Cases: Accidental exposure to MPTP has been documented in humans, resulting in permanent parkinsonian symptoms. These cases underscore the neurotoxic potential of MPTP and its relevance as a model for studying Parkinson's disease .

- Experimental Models: Research using mice has shown that both MPTP and its metabolite MPP+ can lead to significant alterations in dopamine metabolism and neurotransmitter release dynamics .

特性

IUPAC Name |

1-methyl-4-phenyl-3,6-dihydro-2H-pyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-13-8-7-11(12(14)9-13)10-5-3-2-4-6-10/h2-7,12,14H,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVCMIJQFJSCKIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC=C(C(C1)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1891-24-3 | |

| Record name | 1-Methyl-4-phenyl-1,2,3,6-tetrahydro-3-pyridinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001891243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC364088 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=364088 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。